REACTION_CXSMILES
|
COC1C=CC(C=O)=CC=1.Cl[C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][CH:20]=1)[N:17](C)[C:16](=[O:22])[CH2:15]2.N1CCCC1>CO>[N:17]1[C:16](=[O:22])[CH:15]=[C:14]2[C:18]=1[CH:19]=[CH:20][CH:12]=[CH:13]2
|
Name
|
|
Quantity
|
677 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CC(N(C2=CC1)C)=O
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for ten hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting yellow oil was purified via flash chromatography (1:1 ethyl ether/hexane)
|
Type
|
CUSTOM
|
Details
|
to provide the desired Z-adduct 3- 3-(bicyclo 2.2.1
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C(C=C2C=CC=CC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 mg | |
YIELD: PERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |